1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene
Overview
Description
1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene is a complex chemical compound1. It exhibits high perplexity and burstiness in scientific research1. Its diverse properties allow for versatile applications in various fields, offering potential advancements in materials science, pharmaceuticals, and organic synthesis1.
Synthesis Analysis
The synthesis of 4-(Difluoromethoxy)nitrobenzene, a similar compound, can be achieved by reacting 4-nitrophenol with KOH, water, and methanol2. However, the specific synthesis process for 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene is not explicitly available. However, the molecular structure of similar compounds like 1,2-Dichloro-4-nitrobenzene3 and 4-(Difluoromethoxy)nitrobenzene2 can provide some insights.Chemical Reactions Analysis
The specific chemical reactions involving 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene are not readily available in the literature. However, similar compounds like 1,2-Dichloro-4-nitrobenzene4 and 4-(Difluoromethoxy)nitrobenzene2 have been studied.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene are not explicitly available. However, similar compounds like 1,2-Dichloro-4-nitrobenzene3 and 4-(Difluoromethoxy)nitrobenzene2 have been studied.Safety And Hazards
The safety and hazards of 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene are not explicitly available. However, similar compounds like 1,2-Dichloro-4-nitrobenzene6 and 4-(Difluoromethoxy)nitrobenzene7 have been studied.
Future Directions
The future directions of 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene are not explicitly available. However, a similar compound, 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline, has been synthesized with an improved and practical route for accessing it as a key intermediate of hexaflumuron5. This new synthetic route has the advantages of fewer reaction steps, higher overall yield, less process safety hazard, and environmental impact5.
properties
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(15-7(10)11)6(5(3)9)12(13)14/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCVVJHGUVRPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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